Atorvastatin Lactam Methyl Ester
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Overview
Description
Atorvastatin Lactam Methyl Ester is a derivative of atorvastatin, a widely used statin medication for lowering cholesterol levels. This compound is known for its stability and solubility, making it a valuable intermediate in the synthesis of atorvastatin and related pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for Atorvastatin Lactam Methyl Ester involves a high-speed vibration milling technique. This method includes a Hantzsch-type sequential three-component reaction between 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate. The reaction is followed by hydrolytic deprotection and lactonization, yielding atorvastatin lactone, which can be further converted to this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Atorvastatin Lactam Methyl Ester undergoes various chemical reactions, including oxidation, reduction, substitution, and hydrolysis. These reactions are crucial for its transformation into active pharmaceutical ingredients.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide.
Hydrolysis: Acidic or basic hydrolysis conditions are employed, using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various intermediates and derivatives of atorvastatin, which are further processed to obtain the final pharmaceutical compounds .
Scientific Research Applications
Atorvastatin Lactam Methyl Ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of atorvastatin and other statins.
Industry: The compound is used in the pharmaceutical industry for the large-scale production of statins.
Mechanism of Action
Atorvastatin Lactam Methyl Ester exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol and increases the expression of low-density lipoprotein receptors on hepatocyte membranes, enhancing the catabolism of LDL .
Comparison with Similar Compounds
Similar Compounds
- Lovastatin
- Pravastatin
- Rosuvastatin
- Simvastatin
- Fluvastatin
Uniqueness
Atorvastatin Lactam Methyl Ester is unique due to its enhanced stability and solubility compared to other statins. This makes it a valuable intermediate in the synthesis of atorvastatin, providing advantages in terms of yield and purity during production .
Properties
IUPAC Name |
methyl (3R,5R)-7-[5-(4-fluorophenyl)-2-oxo-4-phenyl-3-(phenylcarbamoyl)-3-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37FN2O6/c1-22(2)34(32(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)31(24-14-16-25(35)17-15-24)37(33(34)42)19-18-27(38)20-28(39)21-29(40)43-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41)/t27-,28-,34?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGOMPIJVFEMSM-VNPSQQOISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=C(N(C1=O)CCC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1(C(=C(N(C1=O)CC[C@H](C[C@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37FN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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